molecular formula C22H28N2O3 B2822391 N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034223-21-5

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2822391
CAS No.: 2034223-21-5
M. Wt: 368.477
InChI Key: QBFOJVHTCZRCGS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a methoxypiperidinyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenethylamine: This can be achieved through the reduction of 2-methoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of 4-(4-methoxypiperidin-1-yl)benzoyl chloride: This intermediate can be synthesized by reacting 4-(4-methoxypiperidin-1-yl)benzoic acid with thionyl chloride (SOCl2).

    Coupling Reaction: The final step involves the coupling of 2-methoxyphenethylamine with 4-(4-methoxypiperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide analogs: Compounds with similar structures but different substituents on the phenethyl or piperidinyl groups.

    Benzamide derivatives: Compounds with a benzamide core but different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-12-15-24(16-13-20)19-9-7-18(8-10-19)22(25)23-14-11-17-5-3-4-6-21(17)27-2/h3-10,20H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFOJVHTCZRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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